REACTION_SMILES
|
[ClH:17].[Na+:19].[OH-:18].[cH:1]1[cH:2][cH:3][n:4][c:5]2[c:14]1-[c:13]1[c:8]([n:9][cH:10][cH:11][cH:12]1)[C:7](=[O:15])[C:6]2=[O:16]>>[cH:1]1[cH:2][cH:3][n:4][c:5]2[c:14]1-[c:13]1[c:8]([n:9][cH:10][cH:11][cH:12]1)[C:7]2=[O:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C(=O)c2ncccc2-c2cccnc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ncccc2-c2cccnc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |